Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride
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Overview
Description
Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.
Esterification: The intermediate is then esterified with ethyl 4-chlorobutanoate under basic conditions to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is unique due to its combination of a thiazole ring, a piperazine ring, and an ester functional group. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.ClH/c1-3-28-21(26)8-7-20(25)24-11-9-23(10-12-24)14-19-22-18(15-29-19)16-5-4-6-17(13-16)27-2;/h4-6,13,15H,3,7-12,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLBELOPKVHLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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